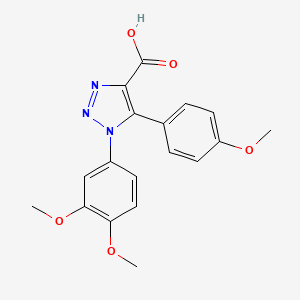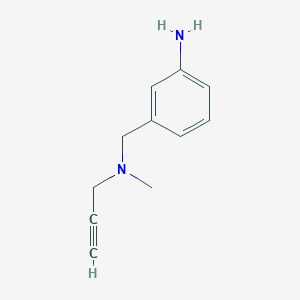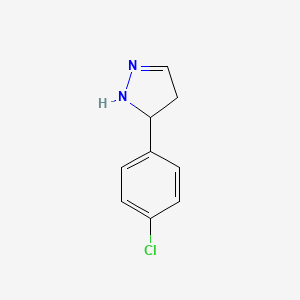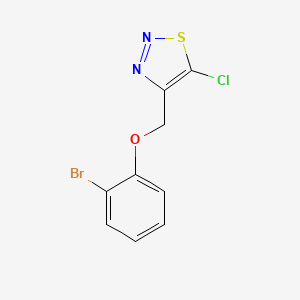
4-((2-Bromophenoxy)methyl)-5-chloro-1,2,3-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((2-Bromophenoxy)methyl)-5-chloro-1,2,3-thiadiazole is a synthetic organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Bromophenoxy)methyl)-5-chloro-1,2,3-thiadiazole typically involves multiple steps. One common method starts with the preparation of 2-bromophenol, which is then reacted with chloromethyl methyl ether to form 2-bromophenoxymethyl chloride. This intermediate is then subjected to a cyclization reaction with thiosemicarbazide in the presence of a suitable base, such as sodium hydroxide, to yield the desired thiadiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
化学反应分析
Types of Reactions
4-((2-Bromophenoxy)methyl)-5-chloro-1,2,3-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The thiadiazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different thiadiazole derivatives with altered electronic properties.
科学研究应用
4-((2-Bromophenoxy)methyl)-5-chloro-1,2,3-thiadiazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-((2-Bromophenoxy)methyl)-5-chloro-1,2,3-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromophenoxy and chlorine groups allows the compound to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Similar Compounds
- 4-((2-Bromophenoxy)methyl)benzoic acid
- 4-((2-Bromophenoxy)methyl)-N-(2-chlorophenyl)benzamide
- (2Z)-2-(Benzoylamino)-3-[4-(2-bromophenoxy)phenyl]acrylic acid
Uniqueness
4-((2-Bromophenoxy)methyl)-5-chloro-1,2,3-thiadiazole is unique due to the presence of both bromophenoxy and chlorine groups, which confer distinct chemical properties and reactivity. This combination of functional groups is not commonly found in other thiadiazole derivatives, making it a valuable compound for research and development in various fields.
属性
分子式 |
C9H6BrClN2OS |
|---|---|
分子量 |
305.58 g/mol |
IUPAC 名称 |
4-[(2-bromophenoxy)methyl]-5-chlorothiadiazole |
InChI |
InChI=1S/C9H6BrClN2OS/c10-6-3-1-2-4-8(6)14-5-7-9(11)15-13-12-7/h1-4H,5H2 |
InChI 键 |
OESAFRNQDDEVRW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)OCC2=C(SN=N2)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


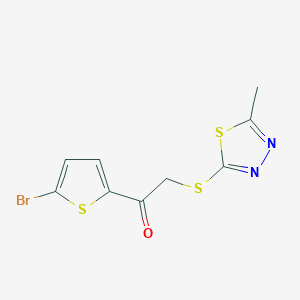
![5-Bromo-4-chlorothieno[2,3-b]pyridine](/img/structure/B14903286.png)
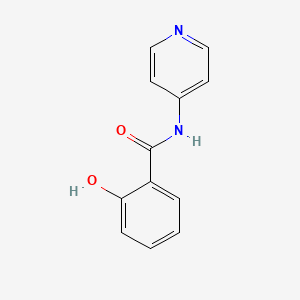
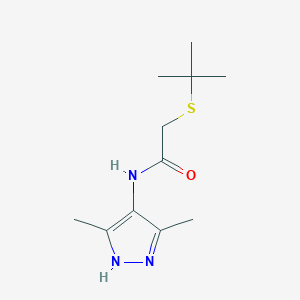
![2-(Benzo[d]oxazol-2-ylthio)-N-isopropylacetamide](/img/structure/B14903297.png)
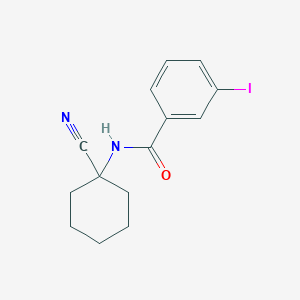
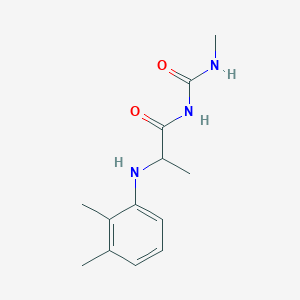
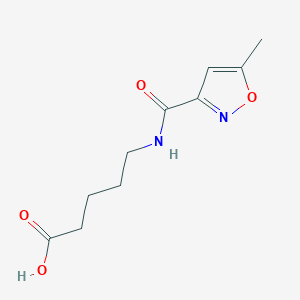
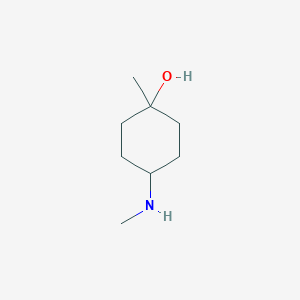
![tert-Butyl 1-formyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14903333.png)

